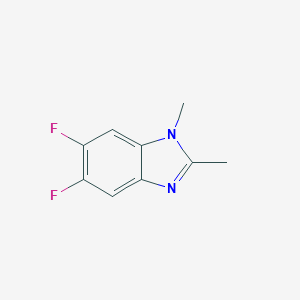

1,2-Dimethyl-5,6-difluorobenzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Contemporary Chemical Science

The benzimidazole scaffold, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is considered a "privileged" structure in medicinal chemistry. nih.govnih.govbenthamscience.com This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. nih.govnih.govbenthamscience.comnih.gov The therapeutic potential of the benzimidazole nucleus has been recognized for decades, leading to the development of numerous FDA-approved drugs for various conditions. nih.govisca.in

The broad-ranging pharmacological importance of benzimidazoles can be attributed to their distinct physicochemical properties. These include the capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions, which facilitate effective binding to biomacromolecules like enzymes and nucleic acids. nih.govnih.gov Consequently, benzimidazole derivatives have been extensively investigated and have demonstrated a wide spectrum of biological activities, including:

Antiviral isca.in

Anti-inflammatory nih.gov

Antihypertensive nih.gov

Antidiabetic nih.gov

The versatility of the benzimidazole core allows for structural modifications at various positions, enabling the fine-tuning of its biological activity. nih.govisca.in Researchers continue to explore new derivatives in the quest for novel therapeutic agents with enhanced potency and selectivity. nih.govresearchgate.net

The Role of Fluorine Substitution in Modulating Chemical and Interactional Profiles within Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. numberanalytics.comtandfonline.comresearchgate.net The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior. numberanalytics.comtandfonline.comtandfonline.com

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: Fluorination, particularly on aromatic rings, can block sites susceptible to metabolic oxidation by enzymes like cytochrome P450. nih.gov This leads to increased metabolic stability and a longer half-life of the compound in the body. tandfonline.comnih.gov

Modulation of Lipophilicity: The incorporation of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to permeate cell membranes. tandfonline.comnih.gov

Altered Acidity and Basicity: Due to its strong electron-withdrawing nature, fluorine can significantly impact the pKa of nearby functional groups, influencing the molecule's ionization state and binding interactions. tandfonline.comnih.gov

Increased Binding Affinity: Fluorine substitution can enhance the binding affinity of a compound to its target protein through various interactions, including electrostatic and hydrogen-bond interactions. tandfonline.combenthamscience.com The presence of fluorine can also lead to the formation of C-F…π interactions, which can affect crystal packing and molecular recognition. mdpi.com

The strategic placement of fluorine atoms can therefore be a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of heterocyclic compounds, leading to more effective and targeted therapeutic agents. numberanalytics.comtandfonline.com

Positioning 1,2-Dimethyl-5,6-difluorobenzimidazole within the Landscape of Fluorinated Benzimidazole Research

This compound is a specific derivative within the broader class of fluorinated benzimidazoles. Research into fluorinated benzimidazoles has shown that the presence and position of fluorine atoms can significantly influence their biological activities. For instance, studies have demonstrated that fluorinated benzimidazole derivatives can exhibit potent antimicrobial and antifungal properties. acgpubs.orgacgpubs.org

The substitution pattern of this compound, with methyl groups at positions 1 and 2 and fluorine atoms at positions 5 and 6 of the benzimidazole core, suggests a deliberate design to modulate its properties. The dimethyl substitution is a known feature in biologically active benzimidazoles, such as in the case of 5,6-dimethylbenzimidazole, a component of vitamin B12. wikipedia.org

The addition of two fluorine atoms to the benzene ring is expected to significantly alter the electronic and steric properties of the molecule. Quantum chemical assessments of similar compounds have indicated that the introduction of fluorine atoms into the benzene ring of benzimidazole derivatives can enhance their acidity. acs.org Furthermore, the difluoro substitution pattern can influence intermolecular interactions and crystal packing, as observed in related fluorinated benzimidazole structures. mdpi.com

The study of this compound and its analogs contributes to a deeper understanding of the structure-activity relationships within the fluorinated benzimidazole class. This knowledge is crucial for the rational design of new compounds with specific and enhanced chemical and biological profiles for various research applications.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₉H₈F₂N₂ | 182.17 | Benzimidazole core, methyl groups at N1 and C2, fluorine atoms at C5 and C6 |

| 5,6-Dimethylbenzimidazole | C₉H₁₀N₂ | 146.19 | Benzimidazole core, methyl groups at C5 and C6 |

| 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid | C₁₀H₁₀N₂O₂ | 190.20 | Benzimidazole core, methyl groups at N1 and C2, carboxylic acid at C5 |

| 1,2-Dimethyl-5-nitroimidazole | C₅H₇N₃O₂ | 141.13 | Imidazole core, methyl groups at N1 and C2, nitro group at C5 |

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-1,2-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c1-5-12-8-3-6(10)7(11)4-9(8)13(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSDOHGCNUIHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268255 | |

| Record name | 5,6-Difluoro-1,2-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1662-23-3 | |

| Record name | 5,6-Difluoro-1,2-dimethyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1662-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoro-1,2-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,2 Dimethyl 5,6 Difluorobenzimidazole

Historical and Contemporary Approaches to Benzimidazole (B57391) Nucleus Formation

The formation of the benzimidazole core is a fundamental step in the synthesis of 1,2-dimethyl-5,6-difluorobenzimidazole. Historically, the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, has been a cornerstone method. researchgate.net This reaction is typically carried out in the presence of a dilute mineral acid. researchgate.net Another classical approach is the reaction of o-phenylenediamines with aldehydes, followed by an oxidation step to form the benzimidazole ring. wikipedia.org While effective, these traditional methods often require harsh conditions, such as high temperatures, and can result in low yields. researchgate.net

Contemporary methods have focused on improving efficiency and sustainability. One-pot, three-component reactions have emerged as a powerful strategy, such as the iron-catalyzed domino reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. nih.gov This approach allows for the formation of multiple C-N bonds and cyclization in a single step under mild conditions. nih.gov Other modern techniques include the use of various catalysts to facilitate the condensation of o-phenylenediamines with different starting materials. For instance, metal catalysts like indium(III) triflate and copper(I) bromide have been employed to synthesize 2-substituted and 1,2-disubstituted benzimidazoles with high yields. nih.gov Metal-free approaches, utilizing reagents like acetic acid under microwave irradiation, have also been developed as environmentally friendly alternatives. nih.gov

The choice of method often depends on the desired substitution pattern. For 2-substituted benzimidazoles, the condensation with aldehydes is a common route. rjlbpcs.comacs.org For instance, reacting o-phenylenediamine (B120857) with acetic acid can yield 2-methylbenzimidazole. orgsyn.org More complex substitutions may require multi-step sequences or specialized catalysts.

Table 1: Comparison of Historical and Contemporary Benzimidazole Synthesis Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

| Phillips-Ladenburg Synthesis | o-Phenylenediamine, Carboxylic Acid | High temperature, Acid catalyst | General and well-established | Harsh conditions, Low yields |

| Aldehyde Condensation | o-Phenylenediamine, Aldehyde | Oxidation step required | Readily available starting materials | May require an additional oxidation step |

| Iron-Catalyzed Domino Reaction | Benzo-1,2-quinone, Aldehyde, Ammonium Acetate | Room temperature, Iron catalyst | One-pot, Mild conditions, High yields nih.gov | Specific to certain starting materials |

| Copper-Catalyzed Cyclization | o-Haloacetanilide, Amidine | Copper(I) bromide catalyst, Base | Good for 1,2-disubstituted benzimidazoles nih.gov | Requires pre-functionalized starting materials |

| Microwave-Assisted Synthesis | o-Phenylenediamine, Aldehyde | Acetic acid, Microwave irradiation | Rapid, Metal-free, Environmentally friendly nih.gov | Specialized equipment required |

Regioselective Introduction of Fluorine Atoms onto the Benzene (B151609) Moiety

Introducing two fluorine atoms specifically at the 5- and 6-positions of the benzimidazole precursor is a critical and challenging step. The direct fluorination of an existing benzimidazole ring is often difficult to control and can lead to a mixture of products. Therefore, the more common strategy is to start with a pre-fluorinated benzene derivative.

A key starting material for the synthesis of this compound would be 1,2-diamino-4,5-difluorobenzene (B1301191). The synthesis of this precursor involves the regioselective introduction of two fluorine atoms onto a benzene ring. This can be achieved through various fluorination methods, often starting from a substituted benzene that directs the incoming fluorine atoms to the desired positions.

Strategies for ortho-Difluorination on the Benzene Ring

Achieving an ortho-difluorination pattern on a benzene ring requires specific synthetic strategies. Direct electrophilic fluorination of benzene is not selective and often leads to a mixture of isomers. google.com Therefore, multi-step sequences are typically employed.

One approach involves the use of directing groups to control the regioselectivity of fluorination. For instance, starting with a compound that has substituents that favor ortho substitution can guide the fluorine atoms to the desired positions. However, obtaining the 1,2-difluoro substitution pattern can still be challenging. google.com

Another strategy involves nucleophilic aromatic substitution (SNAAr) on a heavily halogenated benzene ring. For example, reacting hexachlorobenzene (B1673134) with a fluoride (B91410) source like potassium fluoride can lead to the replacement of chlorine atoms with fluorine. However, controlling the degree and position of fluorination can be difficult.

More advanced methods utilize transition metal-catalyzed C-H activation. These methods can offer high regioselectivity for the introduction of fluorine atoms. nih.govacs.org For instance, iridium-catalyzed reactions have shown the ability to direct borylation and subsequent fluorination to specific C-H bonds, including those in an ortho relationship. nih.govacs.org The reactivity of C-H bonds ortho to an existing fluorine substituent is enhanced, which can be exploited for sequential fluorination. nih.govacs.org

Methylation Strategies for the N1 and N2 Positions of the Benzimidazole Ring

Once the 5,6-difluorobenzimidazole (B1296463) nucleus is formed, the final step is the introduction of methyl groups at the N1 and C2 positions.

The methylation of the C2 position is typically achieved by using a C1 synthon during the benzimidazole ring formation. For instance, condensing 1,2-diamino-4,5-difluorobenzene with acetic acid or a related derivative would directly install the methyl group at the 2-position, yielding 2-methyl-5,6-difluorobenzimidazole. orgsyn.org

The subsequent N-methylation at the N1 position can be achieved by treating the 2-methyl-5,6-difluorobenzimidazole with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. wikipedia.org However, this can sometimes lead to a mixture of N1 and N3 methylated products.

To achieve regioselective N-methylation, particularly to obtain the more sterically hindered isomer, specific methodologies have been developed. These methods often involve mild reaction conditions and can tolerate a wide range of functional groups. nih.gov

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A linear synthesis would involve a step-by-step construction of the molecule. fiveable.mechemistnotes.com For example:

Start with a suitable benzene derivative.

Introduce the two fluorine atoms regioselectively to form a 1,2-difluorobenzene (B135520) derivative.

Introduce two nitro groups, which are then reduced to amino groups to form 1,2-diamino-4,5-difluorobenzene.

Condense this diamine with acetic acid to form 2-methyl-5,6-difluorobenzimidazole.

Methylate the N1 position to obtain the final product.

A convergent synthesis , on the other hand, involves the independent synthesis of key fragments of the molecule, which are then combined at a later stage. fiveable.mechemistnotes.comwikipedia.orgscholarsresearchlibrary.com For this compound, a convergent approach might involve:

Fragment A: Synthesis of 1,2-diamino-4,5-difluorobenzene.

Fragment B: A C2 source, such as acetic acid or its equivalent.

Table 2: Comparison of Linear and Convergent Synthesis

| Aspect | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly of the molecule. chemistnotes.com | Independent synthesis of fragments followed by coupling. chemistnotes.comwikipedia.org |

| Efficiency | Generally less efficient, with overall yield decreasing with each step. wikipedia.org | Often more efficient, especially for complex molecules. fiveable.mechemistnotes.com |

| Flexibility | Less flexible, as the sequence of reactions is fixed. fiveable.me | More flexible, allowing for optimization of individual fragment syntheses. fiveable.me |

| Application | Simpler for less complex molecules. fiveable.me | Preferred for complex and symmetric molecules. wikipedia.org |

Green Chemistry Principles and Catalytic Approaches in Fluorinated Benzimidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to reduce the environmental impact of chemical processes. researchgate.netchemmethod.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Key green chemistry approaches in benzimidazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes both homogeneous and heterogeneous catalysts. nih.govacs.org

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times with less energy consumption. nih.govrjptonline.org

One-Pot Reactions: Combining multiple reaction steps into a single pot to reduce the need for purification of intermediates and minimize solvent usage. nih.govrjlbpcs.com

Heterogeneous and Homogeneous Catalysis in Benzimidazole Formation

Both heterogeneous and homogeneous catalysts play a significant role in the modern synthesis of benzimidazoles.

Homogeneous catalysts , which are in the same phase as the reactants, offer high activity and selectivity. Examples include iron porphyrin complexes for one-pot benzimidazole synthesis and cobalt complexes for dehydrogenative coupling reactions. nih.govacs.org However, the separation and recycling of homogeneous catalysts can be challenging.

Heterogeneous catalysts , which are in a different phase from the reactants, are easily separated from the reaction mixture, allowing for simple recovery and reuse. This is a key advantage from a green chemistry perspective. researchgate.net Examples include:

Metal Nanoparticles: Copper oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzimidazoles. nih.gov

Supported Catalysts: Cobalt supported on mesoporous silica (B1680970) has been used for the oxidative condensation of aldehydes with o-phenylenediamine. rjlbpcs.com

Solid Acid Catalysts: Alumina has been used as a catalyst in microwave-assisted benzimidazole synthesis. rjptonline.org

The development of efficient and recyclable catalytic systems is crucial for the sustainable synthesis of fluorinated benzimidazoles like this compound.

Advanced Spectroscopic and Crystallographic Characterization of 1,2 Dimethyl 5,6 Difluorobenzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 1,2-dimethyl-5,6-difluorobenzimidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the connectivity between adjacent protons. For this molecule, it would reveal the coupling between the aromatic protons on the difluorinated benzene (B151609) ring, if any are present and coupled, and potentially long-range couplings involving the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netyoutube.com The HSQC spectrum for this compound would show cross-peaks connecting the methyl protons to their corresponding methyl carbons and the aromatic C-H protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton. researchgate.netyoutube.com Key HMBC correlations would include those from the N-methyl protons to the C2 and C7a carbons of the imidazole (B134444) ring, and from the C2-methyl protons to the C2 and C1' carbons (if applicable based on numbering). These correlations are vital for confirming the position of the methyl groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. researchgate.net In the case of this compound, a NOESY experiment could show correlations between the C2-methyl protons and the aromatic proton at position 4 (if present), as well as between the N1-methyl protons and the aromatic proton at position 7 (if present).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N1-CH₃ | ~3.7 | ~30 | C2, C7a |

| C2-CH₃ | ~2.6 | ~15 | C2 |

| H4, H7 | ~7.4-7.6 | ~100-110 (due to F) | |

| C2 | ~150-155 | N1-CH₃, C2-CH₃ | |

| C4, C7 | ~7.4-7.6 | ~100-110 (due to F) | |

| C5, C6 | ~145-150 (C-F) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. The ¹⁹F NMR spectrum provides information about the chemical environment of the fluorine atoms. For this compound, a single signal or a complex multiplet is expected, depending on the coupling with neighboring protons and with each other. The chemical shift of the fluorine atoms is highly sensitive to the electronic environment, and any deviation from the expected value can indicate changes in the molecular structure.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula C₉H₈F₂N₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzimidazoles include the loss of the methyl groups and cleavage of the imidazole ring. For this compound, characteristic fragments would likely include the loss of a methyl radical (M-15) and potentially the loss of HCN or other small neutral molecules from the imidazole ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 183.0734 | Molecular ion (protonated) |

| [M]⁺• | 182.0652 | Molecular ion (radical cation) |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.comresearchgate.net This technique would confirm the planar benzimidazole (B57391) core and the positions of the methyl and fluorine substituents. Key parameters obtained from X-ray crystallography include bond lengths, bond angles, and torsion angles, which can be compared with theoretical calculations.

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the molecular structure and electronic properties of this compound.

FT-IR and Raman Spectroscopy: The FT-IR and Raman spectra exhibit characteristic vibrational modes for the benzimidazole ring and the substituents. Key bands would include C-H stretching vibrations for the methyl and aromatic groups, C=N and C=C stretching vibrations for the imidazole and benzene rings, and C-F stretching vibrations.

UV-Vis Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule. Benzimidazole derivatives typically show absorption bands in the ultraviolet region corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the substituents and the solvent.

Table 3: Summary of Spectroscopic and Crystallographic Data

| Technique | Information Obtained |

|---|---|

| NMR (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, NOESY) | Connectivity of atoms, 3D structure in solution |

| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation pattern |

| X-ray Crystallography | Precise 3D structure in the solid state, intermolecular interactions |

| FT-IR/Raman Spectroscopy | Functional groups, vibrational modes |

| UV-Vis Spectroscopy | Electronic transitions, conjugation |

Table 4: List of Compound Names

| Compound Name |

|---|

Advanced Analytical Techniques for Purity Assessment and Isomer Differentiation

The definitive characterization of this compound necessitates the use of advanced analytical techniques capable of not only confirming the compound's identity and assessing its purity but also distinguishing it from its potential positional isomers. Given that the synthesis of substituted benzimidazoles can sometimes yield a mixture of isomers, methods that can unequivocally differentiate between, for instance, the 5,6-difluoro, 4,7-difluoro, and 4,5-difluoro isomers are of paramount importance. lew.roacgpubs.org The primary techniques employed for this purpose are high-performance liquid chromatography (HPLC) for purity determination and a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for definitive isomer differentiation.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for assessing the purity of synthesized this compound. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed for the separation of benzimidazole derivatives. researchgate.net The method's high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products.

The purity is determined by integrating the area of the chromatographic peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks. A typical analysis would involve dissolving a known concentration of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, and injecting it into the HPLC system. The retention time is a characteristic property of the compound under specific chromatographic conditions, but it is not sufficient for unambiguous identification on its own.

Table 1: Illustrative HPLC Purity Analysis Data for this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.15 | 15,234 | 0.35 | Impurity A |

| 2 | 3.48 | 10,890 | 0.25 | Impurity B |

| 3 | 5.72 | 4,310,550 | 99.40 | This compound |

| Total | 4,336,674 | 100.0 |

Note: This data is illustrative. Actual retention times and impurity profiles depend on the specific column, mobile phase, and synthetic route used.

Isomer Differentiation using Mass Spectrometry (MS)

While standard mass spectrometry can confirm the molecular weight of this compound, it cannot distinguish between isomers as they share the same mass. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC/Q-TOFMS), is a powerful tool for isomer differentiation. nih.gov In this technique, the parent ion corresponding to the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions.

The fragmentation pattern is highly dependent on the substitution pattern on the benzimidazole core. The positions of the fluorine atoms influence the stability of the resulting fragments, leading to unique product ion spectra for each isomer. For example, the fragmentation pathways for 5,6-difluoro and 4,7-difluoro isomers would differ due to the different electronic environments and steric effects around the molecule.

Table 2: Predicted Characteristic MS/MS Fragments for Differentiating Difluorobenzimidazole Isomers

| Isomer | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |

|---|---|---|---|

| This compound | 183.0783 | 168.0549, 141.0516 | Loss of a methyl radical (•CH₃), followed by loss of HCN |

| 1,2-Dimethyl-4,7-difluorobenzimidazole | 183.0783 | 168.0549, 152.0690 | Loss of a methyl radical (•CH₃), followed by a distinct rearrangement or loss |

Note: The m/z values are calculated based on exact masses. The observed fragmentation patterns provide a "fingerprint" for each specific isomer, enabling their differentiation. nih.govresearchgate.net

Unambiguous Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation and isomer differentiation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information about the molecular structure.

¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. In the 5,6-difluoro isomer, the two aromatic protons (at C4 and C7) are chemically equivalent due to the molecule's symmetry, resulting in a single signal (a triplet, due to coupling with the two adjacent fluorine atoms). In contrast, an asymmetric isomer like 4,5-difluoro would show two distinct signals for the aromatic protons, each with different coupling patterns.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbon atoms directly bonded to fluorine exhibit large carbon-fluorine coupling constants (¹JCF), which are diagnostic. The symmetry of the 5,6-difluoro isomer results in fewer signals in the aromatic region compared to an asymmetric isomer. lew.ro

¹⁹F NMR: This technique directly observes the fluorine atoms. For the 5,6-difluoro isomer, the two fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. Positional isomers would show different chemical shifts and potentially coupling between non-equivalent fluorine atoms.

Table 3: Representative NMR Data for Isomer Differentiation

| Nucleus | This compound | 1,2-Dimethyl-4,7-difluorobenzimidazole (Hypothetical) |

|---|---|---|

| ¹H NMR | Aromatic H (C4, C7): 1 signal (triplet) | Aromatic H (C5, C6): 1 signal (triplet) |

| N-CH₃: 1 signal (singlet) | N-CH₃: 1 signal (singlet) | |

| C-CH₃: 1 signal (singlet) | C-CH₃: 1 signal (singlet) | |

| ¹³C NMR | Aromatic C-F (C5, C6): 1 signal (doublet) | Aromatic C-F (C4, C7): 1 signal (doublet) |

| Aromatic C-H (C4, C7): 1 signal (triplet) | Aromatic C-H (C5, C6): 1 signal (triplet) | |

| Bridgehead C (C3a, C7a): 1 signal | Bridgehead C (C3a, C7a): 1 signal | |

| ¹⁹F NMR | 1 signal | 1 signal (different chemical shift) |

Note: Chemical shifts and coupling constants are highly sensitive to the electronic environment, making NMR an unparalleled tool for confirming the precise substitution pattern of the fluorinated benzimidazole ring. lew.romdpi.com

Computational and Theoretical Investigations of 1,2 Dimethyl 5,6 Difluorobenzimidazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. It allows for the calculation of various molecular descriptors that are crucial for understanding the structure, reactivity, and spectroscopic behavior of a compound.

Electronic Structure, Reactivity, and Frontier Molecular Orbital Analysis

The electronic structure of benzimidazole (B57391) derivatives is a key determinant of their chemical reactivity. DFT calculations are frequently employed to determine optimized molecular geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity.

For instance, studies on 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles reveal that the torsion angles between the benzimidazole and benzene (B151609) rings can vary significantly, impacting the electronic properties. researchgate.netresearchgate.net The calculated energy values from these studies indicate that methyl derivatives tend to be more stable than their chloro counterparts. researchgate.netresearchgate.net In the case of 1,2-dimethyl-5,6-difluorobenzimidazole, the electron-withdrawing nature of the fluorine atoms at the 5 and 6 positions is expected to influence the electron density distribution across the benzimidazole ring, which in turn affects its reactivity.

The analysis of HOMO and LUMO energies provides insights into the electron-donating and electron-accepting capabilities of a molecule. For a series of benzimidazole-thiadiazole hybrids, the HOMO-LUMO energy gap was used to predict their chemical reactivity, with a smaller gap indicating higher reactivity. nih.gov Similar calculations for this compound would elucidate its potential for undergoing chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for Analogous Benzimidazole Derivatives (Calculated via DFT) Data presented is for analogous compounds and serves as a reference.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Benzimidazole-based hydrazone (5a) | -6.23 | -1.87 | 4.36 | researchgate.net |

| Benzimidazole-based hydrazone (5b) | -5.98 | -2.23 | 3.75 | researchgate.net |

| 2-(2',3'-dimethoxyphenyl)-5,6-dimethyl-1H-benzimidazole | -5.34 | -1.12 | 4.22 | researchgate.net |

| 5,6-dichloro-2-(2',3'-dimethoxyphenyl)-1H-benzimidazole | -5.87 | -1.65 | 4.22 | researchgate.net |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are also invaluable for predicting the spectroscopic properties of novel compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can aid in the structural elucidation of newly synthesized molecules.

For various benzimidazole derivatives, DFT calculations have been successfully used to simulate IR and NMR spectra, which show good correlation with experimental data. researchgate.netresearchgate.netmdpi.com For example, in a study of benzoimidazole-based hydrazones, the theoretical vibrational frequencies were scaled to achieve excellent agreement with the experimental FT-IR spectra. researchgate.net Similarly, the theoretical and experimental NMR chemical shifts for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were found to be in close agreement. mdpi.com

The UV-Vis absorption spectra of benzimidazole derivatives have been investigated using Time-Dependent DFT (TD-DFT) calculations. researchgate.netmdpi.comresearchgate.net These studies help in understanding the electronic transitions within the molecule. For this compound, TD-DFT would likely predict absorption maxima influenced by the electronic nature of the fluoro and methyl substituents.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for an Analogous Benzimidazole Derivative Data for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid serves as an example of the predictive power of computational methods.

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value | Reference |

|---|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Multiple peaks | Closely matching peaks | mdpi.com |

| FT-IR | Vibrational Frequencies (cm⁻¹) | Bands at specific wavenumbers | Scaled values with high correlation | mdpi.com |

| UV-Vis | λmax (nm) | Observed absorption maximum | Calculated electronic transitions | mdpi.com |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme.

Analysis of Binding Affinities and Interaction Modes with Biological Macromolecules

Numerous molecular docking studies have been performed on benzimidazole derivatives to explore their potential as inhibitors of various enzymes. These studies provide valuable information on binding affinities (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

For example, docking studies of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives with the urease enzyme have identified key binding interactions responsible for their inhibitory activity. nih.govnih.gov Similarly, docking simulations of substituted benzimidazoles with E. coli DNA gyrase B have revealed crucial hydrogen bond donor/acceptor groups for efficient binding. nih.gov These findings suggest that this compound could also exhibit specific binding modes with various biological macromolecules, which can be predicted and analyzed through molecular docking. The fluorine atoms, in particular, may participate in halogen bonding or other specific interactions.

Table 3: Illustrative Molecular Docking Results for Analogous Benzimidazole Derivatives with Various Biological Targets This table showcases the types of binding energies and interacting residues identified in docking studies of similar compounds.

| Compound Analogue | Biological Target | Binding Energy/Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Substituted benzimidazole derivative 7 | Mtb KasA protein (6P9K) | -7.36 | Not specified | nih.gov |

| Substituted benzimidazole derivative 8 | Mtb KasA protein (6P9K) | -7.17 | Not specified | nih.gov |

| 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivative (6a) | Jack bean urease | - | Not specified | nih.gov |

| 2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazole | E. coli DNA gyrase B | - | Asn46, Asp73, Asp173 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time. In the context of drug design, MD simulations are used to assess the conformational flexibility of a ligand and the stability of its complex with a biological target.

MD simulations of benzimidazole derivatives complexed with proteins have been used to validate docking results and to understand the stability of the interactions. nih.govnih.govresearchgate.net Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration are monitored throughout the simulation to assess the stability of the complex. For example, MD simulations of substituted benzimidazole derivatives with the Mtb KasA protein confirmed the stability of the docked poses. nih.gov Such simulations for this compound would be crucial for evaluating its potential as a stable binder to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Insights into Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to gain insights into the structural features that are important for activity.

QSAR studies on benzimidazole derivatives have been conducted to understand the structural requirements for various biological activities, including antibacterial and antifungal effects. nih.govjuniperpublishers.comrepec.org These studies typically involve the calculation of a wide range of molecular descriptors (e.g., electronic, steric, and topological) and the use of statistical methods to build a predictive model. The results of QSAR studies can guide the design of new, more potent benzimidazole derivatives. A QSAR model for a series of compounds including this compound could reveal the specific contributions of the methyl and fluoro substituents to its biological activity.

Computational Studies on Non-Covalent Interactions Involving Fluorine Atoms

Computational and theoretical studies have become indispensable tools for understanding the nuanced and often complex nature of non-covalent interactions involving fluorine atoms in organic molecules. In the case of this compound, the introduction of two fluorine atoms onto the benzimidazole core significantly influences its electronic properties and intermolecular interaction potential. These interactions are critical in determining the compound's crystal packing, solubility, and interactions with biological targets.

The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bond, creating a localized region of negative electrostatic potential on the fluorine and a positive region on the adjacent carbon atom. This polarization is a key driver for various non-covalent interactions. While fluorine is generally considered a weak hydrogen bond acceptor, it can participate in a range of other non-covalent forces, including dipole-dipole and charge-dipole interactions. frontiersin.orgnih.gov The specific nature and strength of these interactions are highly dependent on the molecular context.

In the solid state, the fluorine atoms of this compound are expected to engage in various non-covalent interactions that dictate the crystal lattice's architecture. Studies on other fluorinated benzimidazole derivatives have revealed the importance of intermolecular hydrogen bonds, often involving the benzimidazole moiety as a hydrogen bond donor. nih.govacs.org Additionally, π-π stacking interactions between the aromatic rings are a common feature in the crystal structures of such compounds. researchgate.net

Density Functional Theory (DFT) calculations, often employing functionals like B3LYP, are a common method to investigate the geometry, electronic structure, and energetic properties of these non-covalent interactions. mdpi.com Natural Bond Orbital (NBO) analysis is another powerful computational technique used to probe the charge distribution and delocalization of electron density within the molecule, offering insights into the nature of the interactions. researchgate.netmdpi.com

Research on related fluorinated heterocyclic compounds suggests that the replacement of a C-H bond with a C-F bond can enhance metabolic stability and membrane permeability. nih.gov Furthermore, the strategic placement of fluorine atoms can lead to favorable interactions with protein side chains, highlighting the importance of understanding these non-covalent forces in the context of medicinal chemistry. nih.gov

To illustrate the types of data generated in such computational studies, the following table provides a hypothetical representation of calculated interaction energies and geometric parameters for non-covalent interactions involving the fluorine atoms of this compound with a hypothetical interacting molecule (e.g., a water molecule or a model amino acid side chain). These values are representative and based on computational studies of similar fluorinated aromatic systems.

Table 1: Representative Calculated Non-Covalent Interaction Parameters for this compound

| Interaction Type | Interacting Partner | Atom 1 (DMBF) | Atom 2 (Partner) | Distance (Å) | Interaction Energy (kcal/mol) | Computational Method |

| Hydrogen Bond | Water | F5 | H (Water) | 2.15 | -1.8 | DFT/B3LYP/6-311+G(d,p) |

| Hydrogen Bond | Water | F6 | H (Water) | 2.18 | -1.7 | DFT/B3LYP/6-311+G(d,p) |

| π-π Stacking | Benzene | Centroid (Ring A) | Centroid (Benzene) | 3.50 | -2.5 | MP2/cc-pVTZ |

| C-H···F Interaction | Methane | F5 | H (Methane) | 2.45 | -0.9 | DFT/B3LYP/6-311+G(d,p) |

| C-H···F Interaction | Methane | F6 | H (Methane) | 2.48 | -0.8 | DFT/B3LYP/6-311+G(d,p) |

Note: The data in this table is hypothetical and for illustrative purposes only. DMBF refers to this compound. Interaction energies and distances are highly dependent on the specific computational methods and models used.

The study of non-covalent interactions involving the fluorine atoms in this compound is crucial for a comprehensive understanding of its chemical behavior and potential applications. Computational chemistry provides the means to dissect these complex interactions at an atomic level, guiding the rational design of new materials and therapeutic agents.

Mechanistic Research on Biological Interactions of Fluorinated Benzimidazoles

Elucidation of Molecular Target Engagement and Binding Mechanisms

There is no available research detailing the specific molecular targets of 1,2-Dimethyl-5,6-difluorobenzimidazole. For benzimidazole (B57391) derivatives in general, their isosteric similarity to naturally occurring nucleotides allows them to interact with a wide range of biological macromolecules. A prominent example is the N-ribosyldimethylbenzimidazole moiety, which acts as an axial ligand for cobalt in vitamin B12, demonstrating a highly specific and crucial biological interaction. nih.govwikipedia.orgmdpi.comnih.gov However, whether this compound engages in similar or other specific binding events has not been investigated. The introduction of fluorine atoms can alter electronic properties and hydrogen bonding capabilities, which would be expected to influence target binding, but specific studies are lacking. google.com

Investigations into Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Lanosterol (B1674476) 14α-demethylase, Dipeptidyl Peptidase III)

While various benzimidazole derivatives have been identified as inhibitors of several key enzymes, no studies have specifically reported the inhibitory activity of this compound against topoisomerases, lanosterol 14α-demethylase, or dipeptidyl peptidase III.

Topoisomerases: Certain benzimidazole compounds are known to act as topoisomerase inhibitors, which are crucial for managing DNA topology during cellular processes. nih.gov However, the specific inhibitory profile of this compound on these enzymes is unknown.

Lanosterol 14α-demethylase: This cytochrome P450 enzyme is a key target for azole-based antifungal agents. nih.govnih.gov The imidazole (B134444) ring is a core feature of these inhibitors. While fluorinated benzimidazoles have been investigated for antifungal activity, which often involves inhibition of this enzyme, no direct data for this compound is available. nih.gov

Dipeptidyl Peptidase III (DPP III): Some amidino-substituted benzimidazoles have been shown to be inhibitors of DPP III, a zinc-dependent enzyme. The specific structural requirements for this inhibition have been explored to some extent, but the activity of this compound in this context has not been evaluated.

Studies on Interactions with Nucleic Acids and Proteins

Direct studies on the interaction of this compound with nucleic acids and proteins are not present in the current body of scientific literature. However, some related compounds, such as 2-amino-5,6-difluorobenzimidazole nucleosides, have been synthesized and evaluated for antiviral activity against herpes simplex virus, suggesting a potential interaction with viral DNA or associated proteins. google.comnih.gov The planarity of the benzimidazole ring system allows for potential intercalation between DNA base pairs, a mechanism of action for some bioactive heterocyclic compounds. The fluorine atoms on the benzene (B151609) ring would likely modulate such interactions through altered electronic and steric properties. google.com

Analysis of Cellular Uptake and Intracellular Distribution Pathways

There are no published studies that specifically analyze the cellular uptake and intracellular distribution pathways of this compound. Research on other benzimidazole derivatives indicates that cellular uptake can be dependent on factors like concentration, temperature, and the specific substitutions on the benzimidazole core, which influence properties like lipophilicity. The presence of two methyl groups and two fluorine atoms in this compound would significantly impact its lipophilicity and potential to cross cell membranes, but without experimental data, its uptake mechanism remains speculative.

Structure-Activity Relationship (SAR) Elucidation from a Mechanistic Perspective

A specific structure-activity relationship (SAR) analysis from a mechanistic perspective for this compound is not possible due to the lack of activity data. However, general SAR principles for benzimidazole derivatives can be noted:

Substitution at N1 and C2: These positions are often critical for determining the biological activity and target specificity of benzimidazole compounds.

Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring, such as the 5,6-difluoro groups, can significantly influence activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov For example, in some series, 5,6-dichloro substitution has been found to be important for certain biological activities. nih.gov In other contexts, such as antiviral ribonucleosides, 5,6-difluoro substitution did not confer activity against certain viruses.

Methyl Groups: The presence of methyl groups, such as at the N1 and C2 positions, can also modulate activity. For instance, in some antitubercular benzimidazoles, a dimethylamino group at the 6-position was found to be favorable for activity.

The table below summarizes the general impact of substitutions on the benzimidazole scaffold based on broader studies, as specific data for this compound is unavailable.

| Substitution Position | General Impact on Biological Activity (in various benzimidazole series) |

| N1-substitution | Often crucial for target interaction and can influence selectivity. |

| C2-substitution | Highly variable effects; can be essential for binding to enzyme active sites. |

| C5/C6-substitution | Halogen substitutions (e.g., dichloro, difluoro) can modulate activity and cytotoxicity. Methyl or dimethylamino groups can enhance activity in some contexts. |

Scientific Literature Review: Applications of this compound

A comprehensive search of scientific and academic databases has revealed a significant lack of specific research on the applications of this compound in the fields of catalysis and materials science.

The initial search strategy targeted the core areas outlined in the requested article structure, including its use in designing metal complexes, its performance in organic transformations, its integration into polymer systems, and its potential applications in optoelectronics and sensor technology. Subsequent, more specific searches for "this compound" in combination with terms such as "metal complexes," "catalysis," "polymers," "OLEDs," and "molecular sensors" also yielded no relevant results.

While there is a body of research on the broader class of fluorinated benzimidazoles and their derivatives in these applications, the explicit focus on the 1,2-Dimethyl-5,6-difluoro substituted variant is not present in the currently accessible scientific literature. Therefore, it is not possible to provide a detailed, evidence-based article on this specific compound as per the requested outline.

Further research or the publication of new studies specifically investigating this compound would be required to generate the detailed scientific content requested.

Applications of Fluorinated Benzimidazole Scaffolds in Catalysis and Materials Science

Crystal Engineering and Supramolecular Assemblies Utilizing Fluorinated Benzimidazoles

The strategic incorporation of fluorine atoms into the benzimidazole (B57391) scaffold provides a powerful tool for crystal engineering, enabling the rational design and construction of diverse supramolecular assemblies. The unique properties of fluorine, such as its high electronegativity, small size, and ability to participate in non-covalent interactions, significantly influence the packing of these molecules in the solid state. This control over the crystal architecture is paramount for the development of new materials with tailored properties for applications in catalysis and materials science. While specific crystallographic data for 1,2-dimethyl-5,6-difluorobenzimidazole is not extensively available in the public domain, the principles of its supramolecular behavior can be inferred from studies on closely related fluorinated and methylated benzimidazole derivatives.

The primary interactions governing the self-assembly of fluorinated benzimidazoles include conventional hydrogen bonds, weaker C-H···F hydrogen bonds, halogen bonds, and π-π stacking interactions. The interplay and competition between these forces dictate the final dimensionality and topology of the supramolecular structure.

Detailed Research Findings

Research into fluorinated (benzo[d]imidazol-2-yl)methanols has provided significant insights into how the degree and pattern of fluorination direct the formation of supramolecular structures. A systematic study of a series of these compounds revealed a clear correlation between the number of fluorine atoms and the dimensionality of the resulting hydrogen-bonded network. nih.gov

For instance, benzimidazole derivatives with a single fluorine atom or two non-adjacent fluorine atoms tend to form one-dimensional (1D) chains through hydrogen bonding. nih.gov In contrast, the presence of two or three adjacent fluorine atoms can lead to the formation of two-dimensional (2D) layered structures. nih.gov A further increase to four fluorine atoms on the benzene (B151609) ring can result in the formation of a complex three-dimensional (3D) framework. nih.gov This hierarchical assembly is a direct consequence of the increased number of potential C-H···F hydrogen bond acceptors, which work in concert with stronger N-H···O and O-H···N hydrogen bonds to build up the crystal lattice.

The table below summarizes the crystallographic data for a selection of fluorinated benzimidazole derivatives, illustrating the effect of fluorination on the crystal system and space group.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Supramolecular Architecture |

| 4-Fluoro-(benzo[d]imidazol-2-yl)methanol | Triclinic | P-1 | N-H···O, O-H···N, C-H···F, π-π stacking | 1D Chains |

| 5,6-Difluoro-(benzo[d]imidazol-2-yl)methanol | Triclinic | P-1 | N-H···O, O-H···N, C-H···F, π-π stacking | 1D Chains |

| 4,6-Difluoro-(benzo[d]imidazol-2-yl)methanol | Monoclinic | C2/c | N-H···O, O-H···N, C-H···F | 2D Layers |

| 4,5,6-Trifluoro-(benzo[d]imidazol-2-yl)methanol | Monoclinic | C2/c | N-H···O, O-H···N, C-H···F | 2D Layers |

| 4,5,6,7-Tetrafluoro-(benzo[d]imidazol-2-yl)methanol | Tetragonal | P4₁2₁2 | N-H···O, O-H···N, C-H···F | 3D Framework |

Data compiled from a study on fluorinated (benzo[d]imidazol-2-yl)methanols. nih.gov

The geometric parameters of the key hydrogen bonds in these structures are critical for understanding the stability and nature of the supramolecular assemblies. The table below provides representative data for these interactions.

| Compound | Hydrogen Bond Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| 4-Fluoro-(benzo[d]imidazol-2-yl)methanol | N1-H1···O9 | N-H···O | 2.760 | 1.90 | 176 |

| O9-H9···N3 | O-H···N | 2.721 | 1.88 | 173 | |

| C8-H8B···F1' | C-H···F | 3.298 | 2.42 | 155 | |

| 5,6-Difluoro-(benzo[d]imidazol-2-yl)methanol | N1-H1···O9 | N-H···O | 2.763 | 1.91 | 178 |

| O9-H9···N3 | O-H···N | 2.725 | 1.88 | 175 | |

| C8-H8A···F2 | C-H···F | 3.321 | 2.44 | 158 | |

| 4,5,6,7-Tetrafluoro-(benzo[d]imidazol-2-yl)methanol | N1-H1···O9 | N-H···O | 2.801 | 1.95 | 175 |

| O9-H9···N3 | O-H···N | 2.774 | 1.93 | 176 | |

| C8-H8B···F1 | C-H···F | 3.218 | 2.33 | 160 |

D: Donor atom, A: Acceptor atom. Data is illustrative and based on findings from related fluorinated benzimidazole structures. nih.gov

Future Directions and Emerging Research Perspectives in 1,2 Dimethyl 5,6 Difluorobenzimidazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated benzimidazoles, including 1,2-Dimethyl-5,6-difluorobenzimidazole, is moving towards more environmentally benign and efficient methods. Traditional synthetic routes often involve high energy consumption and the use of hazardous reagents. researchgate.net Emerging research focuses on green chemistry principles to overcome these limitations.

Microwave-assisted synthesis has been identified as a significant advancement, offering numerous benefits such as drastically reduced reaction times, higher product yields, and uniform heating which minimizes side reactions. researchgate.net This technique is particularly suitable for the synthesis of fluorinated heterocycles. researchgate.net Concurrently, there is a growing emphasis on the use of sustainable solvents and low-cost, effective catalysts to replace conventional toxic compounds and expensive noble metals. One-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, are also being explored to improve efficiency and reduce waste. cbiore.id These modern approaches aim to make the production of this compound and related compounds more cost-effective, safer, and environmentally sustainable. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Fluorinated Benzimidazoles

| Feature | Conventional Methods | Sustainable Methodologies |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Solvents | Often toxic organic solvents | Greener solvents, LTTM (Low Transition Temperature Mixtures) |

| Catalysts | Noble metal catalysts (e.g., Palladium) | Low-cost metal catalysts (e.g., Copper), Iodine |

| Yields | Variable, can be moderate | Generally high |

| Waste Production | Higher due to multi-step processes and solvent use | Lower, especially in one-pot syntheses |

Advanced Computational Modeling for Predictive Chemical and Interactional Profiles

Advanced computational modeling is becoming an indispensable tool for accelerating research into fluorinated compounds like this compound. In silico methods allow for the prediction of a wide range of molecular properties and interaction profiles, guiding experimental work and reducing the need for extensive trial-and-error synthesis and testing. researchgate.net

These computational approaches can predict how the presence and position of fluorine atoms influence the molecule's electronic structure, lipophilicity, metabolic stability, and binding affinity with biological targets. frontiersin.org For this compound, modeling can elucidate the impact of the two fluorine atoms on the benzimidazole (B57391) core's planarity and electronic distribution. Furthermore, computational studies are crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding and C–F…π interactions, which govern crystal packing and can affect a material's bulk properties. mdpi.com Structure-activity relationship (SAR) and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions can provide early-stage insights into the compound's potential as a therapeutic agent, highlighting its drug-like characteristics and potential safety profile. researchgate.net

Table 2: Applications of Computational Modeling for this compound

| Modeling Technique | Predicted Profile/Outcome | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Electronic properties (dipole moment, electrostatic potential), reaction mechanisms | Understanding reactivity and intermolecular forces |

| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with biomolecules or materials | Predicting binding modes and material integration |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., antimicrobial, antiproliferative) | Guiding the design of more potent derivatives |

| ADMET Prediction | Pharmacokinetic and toxicity profiles | Assessing drug-likeness and potential safety issues |

| Crystal Structure Prediction | Solid-state packing, intermolecular interactions (H-bonds, C–F…π) | Informing materials science applications and polymorphism |

Exploration of Innovative Catalytic Systems Incorporating Fluorinated Benzimidazole Ligands

The benzimidazole scaffold is a well-established ligand in coordination chemistry, capable of binding to various metal centers. The introduction of electron-withdrawing fluorine atoms, as in this compound, can significantly modulate the electronic properties of the resulting metal complexes. This opens up new avenues for the development of innovative catalytic systems.

Future research will likely explore the synthesis of coordination compounds where this compound acts as a ligand for metals such as copper, palladium, or ruthenium. nih.gov The fluorine substituents can enhance the stability and alter the redox potential of the metal center, potentially leading to catalysts with novel reactivity or improved efficiency for specific organic transformations. The nature of the metal-ligand coordination can be investigated using techniques like FTIR spectroscopy to determine the binding modes. nih.gov These new fluorinated benzimidazole-based catalysts could find applications in cross-coupling reactions, oxidation, or asymmetric synthesis, addressing ongoing challenges in synthetic chemistry.

Table 3: Potential Catalytic Applications of this compound Ligands

| Metal Center | Potential Catalytic Reaction | Role of Fluorinated Ligand |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Modulate electron density at the metal center, improve catalyst stability |

| Copper (Cu) | Click chemistry, oxidation reactions | Tune redox properties, enhance catalytic turnover |

| Ruthenium (Ru) | Metathesis, hydrogenation | Increase catalyst robustness and selectivity |

| Rhodium (Rh) | Asymmetric hydrogenation | Create a specific chiral environment for stereoselective synthesis |

Expansion of Applications in Next-Generation Materials Science and Technology

The unique properties conferred by fluorination make this compound a valuable building block for next-generation materials. mdpi.com Its rigid structure, combined with the potential for specific intermolecular interactions, makes it suitable for constructing highly ordered supramolecular architectures.

A particularly promising area is its use as a linker in Metal-Organic Frameworks (MOFs) or Zeolitic Imidazolate Frameworks (ZIFs). acs.org The incorporation of fluorinated linkers can tune the pore size and surface properties of these materials, enhancing their selectivity for applications such as CO2/N2 separation and carbon capture. acs.org Furthermore, the increased lipophilicity and anion-binding capabilities of fluorinated benzimidazoles suggest their potential in the development of synthetic anion transporters. These systems can be embedded in lipid bilayers to disrupt cellular ion homeostasis, a mechanism that has shown potential for inducing apoptosis in cancer cells. rsc.org The ability of fluorine to influence crystal packing can also be harnessed to design new crystalline materials with unique optical or electronic properties. mdpi.com

Table 4: Potential Applications in Materials Science

| Material Type | Specific Application | Function of this compound |

|---|---|---|

| Zeolitic Imidazolate Frameworks (ZIFs) | Gas separation (e.g., CO2 capture) | Serves as a fluorinated organic linker to tune pore chemistry and selectivity |

| Anion Transporters | Induction of cell apoptosis | Forms the core of a synthetic molecule that binds and transports anions across membranes |

| Organic Electronics | Organic light-emitting diodes (OLEDs), sensors | Acts as a component in organic semiconductors, with fluorine tuning electronic levels |

| Crystalline Materials | Nonlinear optics, piezoelectric materials | Directs crystal packing through specific intermolecular C–F interactions |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Computational Science, and Advanced Materials

The most significant breakthroughs involving this compound will emerge from collaborative, interdisciplinary research. The synergy between synthetic chemistry, computational science, and materials science creates a powerful cycle of innovation.

Computational modeling (7.2) can predict target molecules with desired properties, which then guides synthetic chemists (7.1) to develop efficient and sustainable routes to produce them. These newly synthesized compounds can then be explored as ligands for novel catalysts (7.3) or as building blocks for advanced materials (7.4). The experimental results from these applications provide crucial data that can be fed back into computational models to refine their predictive accuracy. For instance, modeling could predict an optimal ZIF structure for CO2 capture, which would then be synthesized and tested, with the performance data helping to improve future ZIF designs. This integrated approach ensures that research is not conducted in isolation but as part of a holistic effort to translate fundamental chemical knowledge into practical, high-impact applications.

Q & A

Q. Basic Research Focus

- NMR and MS : ¹H/¹³C-NMR and mass spectrometry (MS) confirm molecular structure and substituent positions. used these methods to resolve ambiguities in fluorinated benzimidazoles, such as distinguishing between ortho/para fluorine substitution .

- X-ray Crystallography : Single-crystal analysis (e.g., ) provides bond angles (e.g., N2—C14—C15 = 111.05°) and torsion angles, critical for resolving stereochemical disputes .

- Contradiction Resolution : Conflicting spectral data (e.g., overlapping peaks in NMR) may require advanced techniques like 2D-COSY or HSQC, as demonstrated in fluorinated heterocycles .

How can X-ray crystallography elucidate the conformational flexibility of this compound in drug-target interactions?

Q. Advanced Research Focus

- Refinement Protocols : Use riding models for hydrogen atoms (Uiso(H) = 1.2Ueq(C,N)) to reduce computational complexity, as applied in for benzimidazoloquinazolines .

- Torsion Angle Analysis : For example, the C15—C16—F1 angle (117.59°) in reveals steric effects from fluorine substitution, which may influence binding to biological targets .

- Validation : Compare experimental data with density functional theory (DFT) calculations to identify deviations caused by crystal packing .

What chemoenzymatic strategies enable regioselective modification of this compound for antiviral applications?

Q. Advanced Research Focus

- Enzymatic Glycosylation : Purine nucleoside phosphorylase (PNP) catalyzes the addition of sugar moieties to benzimidazoles, as shown in for 2′-fluoro-arabinofuranosyl derivatives. This method avoids harsh conditions required in traditional synthesis .

- Substituent Effects : Fluorine at C5/C6 enhances enzymatic specificity. For instance, 5-fluoro-6-methoxy derivatives in showed improved activity against herpes simplex virus .

How do substituent variations at the benzimidazole core impact structure-activity relationships (SAR) in antimicrobial studies?

Q. Advanced Research Focus

- Fluorine vs. Methoxy Groups : compared 5-fluoro-6-methoxy and 4,6-difluoro derivatives, finding that fluorine at C5/C6 increases lipophilicity and membrane permeability, while methoxy groups reduce metabolic stability .

- Biological Validation : Use minimum inhibitory concentration (MIC) assays to quantify activity. For example, fluorinated benzimidazoles in exhibited MIC values <10 µM against Gram-positive bacteria .

How should researchers address contradictions in synthetic yields or biological activity data for fluorinated benzimidazoles?

Q. Advanced Research Focus

- Reaction Condition Variability : In , yields dropped from 65% to 50% when substituting DMSO with ethanol, highlighting solvent sensitivity .

- Biological Replicates : Conduct dose-response curves in triplicate (e.g., ) to account for variability in antiviral assays .

- Meta-Analysis : Compare data across studies (e.g., enzymatic vs. chemical synthesis in vs. 16) to identify systemic biases, such as enzyme inactivation in chemoenzymatic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.